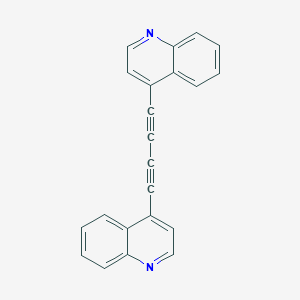
Quinoline, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butadiyne linkage between two quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of two quinoline units through a butadiyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to form the butadiyne linkage. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moieties, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated butadiyne linkages.
Substitution: Substituted quinoline derivatives with various functional groups attached to the quinoline rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The butadiyne linkage and quinoline moieties can facilitate interactions with these targets, potentially disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis-Benzaldehyde: Similar structure with benzaldehyde groups instead of quinoline moieties.
Benzenamine, 4,4’-(1,3-butadiyne-1,4-diyl)bis[N,N-diphenyl-]: Contains benzenamine units instead of quinoline.
Uniqueness
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its specific combination of quinoline moieties and butadiyne linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
831235-69-9 |
|---|---|
Molecular Formula |
C22H12N2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(4-quinolin-4-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C22H12N2/c1(7-17-13-15-23-21-11-5-3-9-19(17)21)2-8-18-14-16-24-22-12-6-4-10-20(18)22/h3-6,9-16H |
InChI Key |
ZRFKNNJXUFNRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#CC#CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















